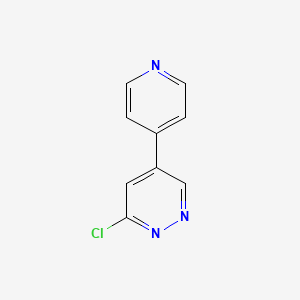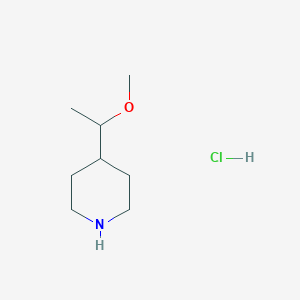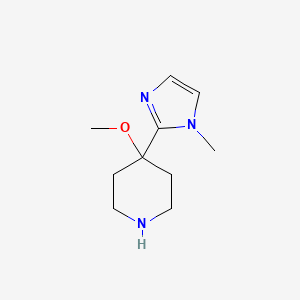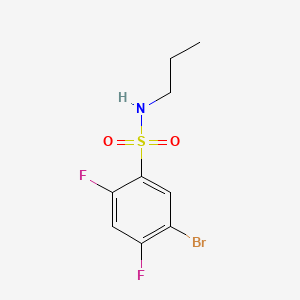
5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrF2NO2S It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and a propyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,4-difluorobenzenesulfonamide, followed by the introduction of the propyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different sulfonamide derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,4-difluorobenzenesulfonamide
- 2-Bromo-4,5-difluorobenzenesulfonamide
- 5-Bromo-2,4-difluorotoluene
Uniqueness
5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C9H10BrF2NO2S |
|---|---|
Peso molecular |
314.15 g/mol |
Nombre IUPAC |
5-bromo-2,4-difluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H10BrF2NO2S/c1-2-3-13-16(14,15)9-4-6(10)7(11)5-8(9)12/h4-5,13H,2-3H2,1H3 |
Clave InChI |
YIBMEYMFTCVAFF-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=CC(=C(C=C1F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)

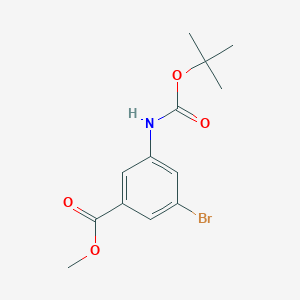

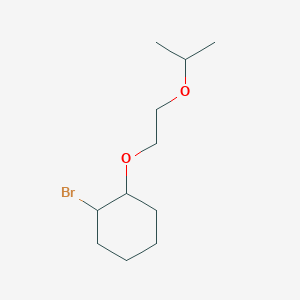
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
amine hydrochloride](/img/structure/B13494312.png)
